molecular formula C21H23N3O3 B2789525 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide CAS No. 898465-98-0

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide

Cat. No.: B2789525
CAS No.: 898465-98-0
M. Wt: 365.433
InChI Key: JJFZWFOABRUYNG-UHFFFAOYSA-N
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Description

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide is a synthetic chemical compound designed for research purposes. It features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its prevalence in bioactive molecules . The structure is further elaborated with an oxalamide linker connecting to a phenethyl group, a motif common in many receptor-binding compounds. This molecular architecture suggests potential for investigating its interactions with various biological targets. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for in vitro biological screening in the discovery of new therapeutic agents. This product is intended for laboratory research by qualified professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15(25)24-13-5-8-17-9-10-18(14-19(17)24)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFZWFOABRUYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The acetyl group is then introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine. The phenethyl group is attached via a coupling reaction, often using reagents like phenethyl bromide and a suitable base.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

  • Reduction: The compound can be reduced to remove the acetyl group, reverting it to the parent tetrahydroquinoline.

  • Substitution Reactions: The phenethyl group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Reagents like phenethyl bromide and bases such as triethylamine (Et3N) are employed.

Major Products Formed:

  • Oxidation: Quinoline derivatives.

  • Reduction: Tetrahydroquinoline derivatives.

  • Substitution: Modified phenethyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: The compound has potential therapeutic applications, including as an inhibitor of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is crucial in the treatment of Alzheimer's disease, where increased acetylcholine levels can improve cognitive function.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The provided evidence lacks direct studies on the target compound. However, comparisons can be inferred based on structural motifs and related compounds:

Comparison with Antifungal Tryptamine Derivatives

highlights (3aS,8aS)-1-acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3b]indol-3a-ol, a tryptamine derivative with strong antifungal activity. While structurally distinct (tryptamine vs. tetrahydroquinoline core), both compounds share:

  • Acetylated amine groups : Enhances metabolic stability and bioavailability .
  • Fused nitrogen heterocycles : May contribute to membrane permeability and target binding.

Key Differences :

Feature Target Compound Compound 5 ()
Core structure 1,2,3,4-Tetrahydroquinoline Hexahydropyrroloindole
Functional groups Oxalamide bridge, phenethyl Hydroxyl group, acetylated pyrroloindole
Bioactivity (reported) Not available Antifungal (superior to triadimefon)

The acetyl group in both compounds suggests a shared strategy to improve pharmacokinetics, though the antifungal efficacy of the target compound remains unverified .

Comparison with Triazine-Based OLED Materials

discusses triazine derivatives (e.g., PTZ-TRZ, DPA-TRZ) used in organic light-emitting diodes (OLEDs). These compounds differ significantly in application and structure but share:

  • Aromatic linkers : The phenethyl group in the target compound may enable π-π stacking, analogous to phenyl linkers in triazine OLED emitters .
  • Donor-acceptor motifs: The oxalamide bridge could act as an electron-withdrawing group, similar to triazine’s role in PTZ-TRZ .

Key Differences :

Feature Target Compound PTZ-TRZ/DPA-TRZ ()
Primary application Unknown (potential pharma) OLED emitters
Core structure Oxalamide + tetrahydroquinoline Triazine + phenothiazine/triphenylamine
Electronic properties Unreported High EQE (~20%)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves three key steps:

Tetrahydroquinoline Core Formation : Achieved via a Pictet-Spengler reaction between an aromatic amine (e.g., 7-amino-1,2,3,4-tetrahydroquinoline) and a ketone/aldehyde under acidic conditions (e.g., HCl or acetic acid) .

N-Acylation : The tetrahydroquinoline intermediate reacts with acetyl chloride or anhydride to introduce the 1-acetyl group .

Oxalamide Coupling : The final step involves coupling the acetylated tetrahydroquinoline with phenethylamine using oxalyl chloride or ethyl oxalate in anhydrous solvents (e.g., DCM or THF) under reflux .

  • Optimization : Reaction yields (60–85%) depend on solvent polarity, temperature control (60–100°C), and stoichiometric ratios. HPLC or TLC is used to monitor intermediates .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., acetyl group at N1, phenethyl at N2) and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is verified using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can the compound’s 3D conformation be analyzed to predict biological interactions?

  • Methodological Answer :

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., amide carbonyl interactions) .
  • Molecular Docking : Computational tools (AutoDock, Schrödinger) model interactions with targets like kinases or GPCRs, using libraries such as PDB for receptor templates .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) identifies optimal conditions .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts improve oxalamide coupling efficiency .
  • Side-Product Mitigation : Byproducts (e.g., over-acylated derivatives) are minimized using protecting groups (Boc) or selective reagents .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s kinase inhibition?

  • Methodological Answer :

  • Systematic Substitution : Replace phenethyl with cycloalkyl (e.g., cyclopentyl) or aryl groups to assess steric/electronic effects on binding .
  • Enzyme Assays : Measure IC50_{50} values against kinases (e.g., EGFR, BRAF) using fluorescence polarization or ADP-Glo™ assays .
  • Computational SAR : QSAR models correlate substituent properties (logP, polar surface area) with activity .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values) be resolved?

  • Methodological Answer :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinases) and control compounds (e.g., staurosporine) .
  • Orthogonal Validation : Confirm activity via SPR (binding affinity) and Western blotting (target phosphorylation) .
  • Purity Reassessment : Re-test batches with HPLC-MS to rule out impurities affecting results .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
  • Cryo-EM/X-ray Co-crystallization : Resolve binding poses in kinase-inhibitor complexes .

Q. How can potential off-target effects be systematically evaluated?

  • Methodological Answer :

  • Kinome Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target inhibition .
  • Proteomics : SILAC-based mass spectrometry identifies differentially expressed proteins in treated cells .
  • In Silico Toxicity Prediction : Tools like SwissADME predict CYP450 interactions or hERG channel liability .

Q. What chemical derivatization strategies enhance solubility or bioavailability?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters or PEGylated groups to improve aqueous solubility .
  • Salt Formation : React with HCl or citric acid to form crystalline salts with enhanced dissolution .
  • Lipid Nanoparticle Encapsulation : Use microfluidics to prepare formulations for in vivo delivery .

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